2-(o-Tolyl)oxazole-4-carbaldehyde
CAS No.: 154136-88-6
Cat. No.: VC0137570
Molecular Formula: C11H9NO2
Molecular Weight: 187.198
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 154136-88-6 |
|---|---|
| Molecular Formula | C11H9NO2 |
| Molecular Weight | 187.198 |
| IUPAC Name | 2-(2-methylphenyl)-1,3-oxazole-4-carbaldehyde |
| Standard InChI | InChI=1S/C11H9NO2/c1-8-4-2-3-5-10(8)11-12-9(6-13)7-14-11/h2-7H,1H3 |
| Standard InChI Key | MEHZEXAKLWTTCN-UHFFFAOYSA-N |
| SMILES | CC1=CC=CC=C1C2=NC(=CO2)C=O |
Introduction
Chemical Identity and Structural Properties
2-(o-Tolyl)oxazole-4-carbaldehyde is a heterocyclic compound characterized by an oxazole ring substituted with an o-tolyl group at the 2-position and an aldehyde functional group at the 4-position. The compound's basic properties are summarized in Table 1.
Table 1: Chemical Identity and Physical Properties
| Property | Value |
|---|---|
| Chemical Name | 2-(o-Tolyl)oxazole-4-carbaldehyde |
| CAS Registry Number | 154136-88-6 |
| Synonyms | 4-Oxazolecarboxaldehyde,2-(2-methylphenyl)-; 2-(2-methylphenyl)-1,3-oxazole-4-carbaldehyde |
| Molecular Formula | C₁₁H₉NO₂ |
| Molecular Weight | 187.198 g/mol |
| SMILES Notation | CC1=CC=CC=C1C2=NC(=CO2)C=O |
The molecular structure features a five-membered oxazole ring containing one nitrogen and one oxygen atom, with the o-tolyl group (a methylphenyl group with the methyl at the ortho position) attached to the second carbon of the oxazole ring. The aldehyde functional group at the 4-position of the oxazole ring is particularly significant for its reactivity profile, allowing for various chemical transformations including condensation reactions .
Table 2: Computational Chemistry Data
| Parameter | Value |
|---|---|
| Topological Polar Surface Area (TPSA) | 43.1 Ų |
| LogP | 2.46252 |
| Hydrogen Bond Acceptors | 3 |
| Hydrogen Bond Donors | 0 |
| Rotatable Bonds | 2 |
These computational parameters provide insight into the compound's potential pharmacokinetic properties and reactivity . The moderate LogP value suggests a balance between hydrophilicity and lipophilicity, which can be advantageous for membrane permeability in biological systems.
Synthesis Methods
The synthesis of 2-(o-Tolyl)oxazole-4-carbaldehyde typically involves cyclization reactions requiring appropriate precursors under controlled conditions. Several synthetic approaches have been documented in the literature.
Cyclization Reactions
The primary method for synthesizing this compound involves the cyclization of nitrogen and oxygen-containing precursors to form the oxazole ring. These reactions often require careful control of reaction conditions to ensure regioselectivity and yield optimization. The presence of the o-tolyl group and the aldehyde functionality necessitates strategic synthetic planning.
Alternative Synthetic Approaches
Alternative approaches may involve:
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Wittig reactions using diphosphonium salts and appropriate oxazole carbaldehydes
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PhI(OAc)₂-promoted cyclization of N-propargylamides, which has been reported for similar oxazole derivatives
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One-pot oxazole synthesis followed by coupling reactions, as demonstrated with trisubstituted oxazoles
While these methods have been reported for structurally related oxazoles, they may require adaptation for the specific synthesis of 2-(o-Tolyl)oxazole-4-carbaldehyde.
Chemical Reactivity and Transformations
The reactivity of 2-(o-Tolyl)oxazole-4-carbaldehyde is primarily governed by the presence of the aldehyde group at the 4-position and the heterocyclic oxazole core.
Aldehyde Reactivity
The aldehyde functional group is highly reactive and can undergo various transformations:
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Formation of Schiff bases with amines
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Reduction to primary alcohols
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Oxidation to carboxylic acids
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Aldol condensations
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Wittig reactions to form alkenes
Oxazole Ring Reactivity
The oxazole ring system exhibits distinct reactivity patterns:
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Potential for electrophilic substitution reactions
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Possible coordination with transition metals through nitrogen
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Susceptibility to photochemical transformations, as observed in related oxazole derivatives
Applications and Biological Significance
2-(o-Tolyl)oxazole-4-carbaldehyde has numerous applications across various scientific and industrial domains.
Synthetic Intermediate
This compound serves as a valuable intermediate in the synthesis of more complex organic molecules with potential applications in both academic research and industrial settings . The presence of both an aldehyde group and a heterocyclic core makes it versatile for diverse chemical transformations.
Medicinal Chemistry Applications
In medicinal chemistry, this compound and its derivatives have garnered interest due to:
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The oxazole ring's contribution to biological activity
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Potential interactions with biological targets, affecting enzyme activity and biochemical pathways
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Structural features that may influence protein binding and receptor interactions
Materials Science
The compound's electronic properties and potential for polymerization or modification make it relevant for materials science applications, though specific examples are less documented in the literature compared to its medicinal chemistry applications.
Characterization Techniques
Several analytical methods are employed for the characterization and analysis of 2-(o-Tolyl)oxazole-4-carbaldehyde.
Spectroscopic Methods
Nuclear Magnetic Resonance (NMR) spectroscopy is particularly valuable for structural confirmation and purity assessment. Both ¹H-NMR and ¹³C-NMR provide crucial information about the chemical environment of hydrogen and carbon atoms in the molecule.
Infrared (IR) spectroscopy aids in identifying functional groups, with characteristic bands for:
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The aldehyde C=O stretch (typically around 1700 cm⁻¹)
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C=N stretching in the oxazole ring
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Aromatic C-H stretching from the o-tolyl group
Chromatographic Techniques
High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are commonly used for purity assessment and monitoring reactions involving this compound .
| Supplier | Product Number | Purity | Package Size | Price (USD) | Reference Date |
|---|---|---|---|---|---|
| Chemenu | CM191072 | 95% | 1g | $574 | 2021-12-16 |
| Crysdot | CD11248464 | 95+% | 1g | $614 | 2021-12-16 |
| Dideu | N/A | 99% | 25kg/Drum | N/A | 2022-12-31 |
| ChemScene | CS-0447246 | 98% | 100mg | N/A | N/A |
This pricing information indicates that the compound is relatively expensive on a per-gram basis, suggesting complex synthesis or purification processes .
Comparison with Similar Compounds
Understanding the structural and functional relationships between 2-(o-Tolyl)oxazole-4-carbaldehyde and related compounds provides valuable insights into its unique properties.
Table 4: Comparison with Structural Analogues
| Compound | CAS Number | Structural Difference | Distinctive Properties |
|---|---|---|---|
| 2-(p-Tolyl)oxazole-4-carbaldehyde | 55327-30-5 | Tolyl group at para position | Different electronic distribution |
| 2-(2-Ethylphenyl)oxazole-4-carbaldehyde | 885274-24-8 | Ethyl group instead of methyl | Increased lipophilicity |
| 2-(p-Tolyl)thiazole-4-carbaldehyde | 55327-29-2 | Thiazole instead of oxazole ring | Different heteroatom arrangement |
| 2-(p-Tolyl)thiazole-4-carbaldehyde oxime | 108735-89-3 | Contains oxime group | Different reactivity profile |
These structural variations can significantly influence the compounds' reactivity, biological activity, and physicochemical properties .
Research Directions and Future Perspectives
The unique structural features and reactivity of 2-(o-Tolyl)oxazole-4-carbaldehyde position it as a compound of ongoing interest in several research domains.
Synthetic Methodology Development
Continued refinement of synthetic approaches may focus on:
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Development of more efficient and sustainable synthesis methods
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Exploration of catalytic approaches to improve yield and selectivity
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Investigation of green chemistry alternatives to traditional synthesis routes
Medicinal Chemistry Explorations
The biological potential of this compound and its derivatives warrants further investigation into:
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Structure-activity relationships of oxazole-containing compounds
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Development of targeted libraries for biological screening
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Optimization of pharmacokinetic properties through structural modifications
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